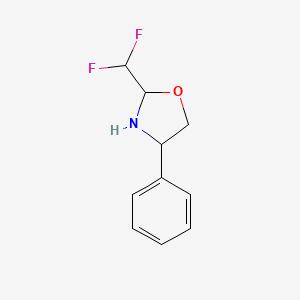

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine is an organofluorine compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of the difluoromethyl group (CF₂H) in its structure imparts distinct characteristics, making it valuable in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine typically involves the reaction of phenyl isocyanate with difluoromethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a transition metal complex, to facilitate the formation of the oxazolidine ring . Industrial production methods may involve continuous flow processes to ensure high yield and purity .

Chemical Reactions Analysis

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of difluoromethylated phenyl oxazolidinones.

Reduction: Reduction reactions typically involve the use of hydride donors, resulting in the formation of difluoromethylated phenyl amines.

Substitution: The difluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine is unique compared to other similar compounds due to the presence of the difluoromethyl group. Similar compounds include:

2-(Trifluoromethyl)-4-phenyl-1,3-oxazolidine: Contains a trifluoromethyl group instead of a difluoromethyl group, resulting in different chemical properties and reactivity.

2-(Methyl)-4-phenyl-1,3-oxazolidine: Lacks the fluorine atoms, leading to reduced stability and different biological activity.

2-(Chloromethyl)-4-phenyl-1,3-oxazolidine:

Biological Activity

2-(Difluoromethyl)-4-phenyl-1,3-oxazolidine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The biological activity of this compound is largely attributed to its role as an inhibitor of histone deacetylases (HDACs). HDACs are critical in regulating gene expression and have been implicated in various diseases, including cancer and neurodegenerative disorders. Compounds similar to oxazolidines have shown promising results as selective HDAC inhibitors, particularly targeting HDAC6, which is involved in immune response and cancer progression .

Key Findings

- Selectivity for HDAC6 : Research indicates that derivatives containing difluoromethyl groups exhibit significant selectivity for HDAC6 over other HDAC isoforms. This selectivity is crucial for minimizing side effects associated with broader HDAC inhibition .

- Potency : Compounds with a difluoromethyl moiety have demonstrated nanomolar potency against HDAC6, suggesting a strong potential for therapeutic applications .

- Enzyme Interaction : The mechanism involves a slow-binding interaction where the compound forms a stable enzyme-inhibitor complex through an enzyme-catalyzed reaction. This stability enhances the duration of action of the inhibitor .

Biological Activity Overview

The biological activities associated with this compound can be summarized in the following table:

Case Studies

Several studies have explored the biological activity of oxazolidine derivatives, including those similar to this compound.

Study 1: Anticancer Properties

A study demonstrated that compounds with oxazolidine structures inhibited tumor growth in various cancer models by selectively targeting HDAC6. The results indicated a decrease in tumor size and improved survival rates in treated subjects compared to control groups .

Study 2: Antimicrobial Efficacy

Research has shown that oxazolidinones exhibit antimicrobial properties against a range of bacterial strains. The mechanism involves inhibition of protein synthesis by binding to the bacterial ribosome, which is critical for bacterial growth and replication . This suggests that this compound may also possess similar antimicrobial capabilities.

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-(difluoromethyl)-4-phenyl-1,3-oxazolidine |

InChI |

InChI=1S/C10H11F2NO/c11-9(12)10-13-8(6-14-10)7-4-2-1-3-5-7/h1-5,8-10,13H,6H2 |

InChI Key |

STKOFIQOIXGNCK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC(O1)C(F)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.